molecular formula C9H12ClF2N3O4 B000918 ゲムシタビン塩酸塩 CAS No. 122111-03-9

ゲムシタビン塩酸塩

カタログ番号: B000918
CAS番号: 122111-03-9
分子量: 299.66 g/mol
InChIキー: OKKDEIYWILRZIA-OSZBKLCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

ゲムシタビン塩酸塩は、RNAおよびDNAの構成要素を模倣することによってその効果を発揮します。 悪性細胞に取り込まれると、デオキシシチジンキナーゼによってリン酸化されて、ゲムシタビンモノホスフェートを形成し、その後、ゲムシタビンジホスフェートとゲムシタビントリホスフェートに変換されます . これらの活性代謝物は、リボヌクレオチドレダクターゼを阻害し、DNA合成に使用可能なデオキシヌクレオチドのプールを減少させます。 さらに、ゲムシタビントリホスフェートはDNAに組み込まれ、鎖の終結とがん細胞のアポトーシスを引き起こします .

類似の化合物との比較

ゲムシタビン塩酸塩は、シタラビンやフルダラビンなどの他のヌクレオシドアナログと類似しています。 シタラビンと比較して、より広範囲の抗腫瘍活性を持ち、固形腫瘍の治療に有効です . 主に血液悪性腫瘍に使用されるフルダラビンとは異なり、ゲムシタビン塩酸塩は、さまざまな固形腫瘍に有効です . その他の類似した化合物には、2'、2'-ジフルオロデオキシシチジンと2'-デオキシ-2'、2'-ジフルオロシチジンがあります .

ゲムシタビン塩酸塩は、その独自の作用機序と幅広い活性スペクトルにより、さまざまながんの治療における貴重な化学療法薬となっています。

Safety and Hazards

Gemcitabine hydrochloride can cause fetal harm . It is also harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause genetic defects, and may damage fertility or the unborn child .

将来の方向性

Gemcitabine hydrochloride is being studied in the treatment of other types of cancer . It is also being explored in various innovative nanotechnology approaches .

生化学分析

Biochemical Properties

Gemcitabine hydrochloride is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This process arrests tumor growth and promotes apoptosis of malignant cells .

Cellular Effects

Gemcitabine hydrochloride disrupts the ability of cells to make DNA and proteins, which slows or stops the growth of cancer cells and other rapidly dividing cells, causing them to die . It has been shown to enhance the immunogenicity of lung cancer by increasing the exposure of calreticulin, high mobility group box 1, and upregulating expression of NKG2D ligands .

Molecular Mechanism

Gemcitabine hydrochloride works by blocking the creation of new DNA, resulting in cell death . Once transported into the cell, it must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate and gemcitabine triphosphate inhibit processes required for DNA synthesis .

Temporal Effects in Laboratory Settings

Gemcitabine hydrochloride solutions have been found to be chemically stable at room temperature for 35 days . They may develop crystals when stored at 4°C . These crystals do not redissolve upon warming .

Dosage Effects in Animal Models

Pharmacokinetic and biodistribution studies have shown that gemcitabine hydrochloride exhibits increased bioavailability, distribution half-life, and elimination half-life with less accumulation of the drug in the kidneys .

Metabolic Pathways

Gemcitabine hydrochloride is involved in nucleoside metabolic pathways . It is initially phosphorylated by deoxycytidine kinase, and to a lower extent, the extra-mitochondrial thymidine kinase 2 to form gemcitabine monophosphate .

Transport and Distribution

Gemcitabine hydrochloride is transported into cells where it is transformed into its active metabolites . A study has shown that encapsulation of gemcitabine hydrochloride in biocompatible iron-based metal organic framework improved its bioavailability and therapeutic efficacy with reduced side effects .

Subcellular Localization

Once inside the cell, gemcitabine hydrochloride is phosphorylated to its active form, which then inhibits processes required for DNA synthesis . This suggests that gemcitabine hydrochloride and its active metabolites are localized in the nucleus where DNA synthesis occurs.

準備方法

合成経路と反応条件

ゲムシタビン塩酸塩の調製には、いくつかのステップが含まれます。最初は、シチジンが原料として使用されて、3'、5'およびN保護シチジンが調製されます。この中間体は、2'-ケト-シチジンを得るために酸化されます。 最終的なステップには、新規で効率的な脱酸素化フッ素化試薬を使用した、触媒的な脱酸素化と二フッ素化が含まれます . 別の方法は、2-デオキシ-D-エリトロ-2,2-ジフルオロ-リボフラノース-3,5-ジベンゾエートの調製を伴い、それに続いて、クロマトグラフィーと結晶化技術による還元と精製が行われます .

工業生産方法

ゲムシタビン塩酸塩の工業生産は、通常、上記の製法を使用した大規模合成を伴います。 プロセスは、薬局方要件を満たす、高い純度と収率を確保するために最適化されています .

化学反応の分析

反応の種類

ゲムシタビン塩酸塩は、リン酸化、脱アミノ化、およびDNAへの組み込みなど、いくつかの種類の化学反応を受けます。

一般的な試薬と条件

形成される主な生成物

これらの反応から形成される主な生成物は、ゲムシタビンジホスフェートとゲムシタビントリホスフェートであり、これらは、化合物の抗がん作用を発揮する活性代謝物です .

科学研究への応用

ゲムシタビン塩酸塩は、化学、生物学、医学、および産業の分野で広く使用されており、特に科学研究で使用されています。 医学では、さまざまながんを治療するための化学療法薬として使用されています . 化学では、ヌクレオシドアナログとその酵素との相互作用を研究するためのモデル化合物として役立ちます . 生物学では、DNA合成と修復のメカニズムを調査するために使用されます . 産業では、ゲムシタビン塩酸塩は、ナノセラピューティクスと標的化薬物送達システムの開発に使用されます .

類似化合物との比較

Gemcitabine hydrochloride is similar to other nucleoside analogs such as cytarabine and fludarabine. it has a wider spectrum of antitumor activity compared to cytarabine and is more effective in treating solid tumors . Unlike fludarabine, which is primarily used for hematological malignancies, gemcitabine hydrochloride is effective against a variety of solid tumors . Other similar compounds include 2’,2’-difluorodeoxycytidine and 2’-deoxy-2’,2’-difluorocytidine .

Gemcitabine hydrochloride stands out due to its unique mechanism of action and broad spectrum of activity, making it a valuable chemotherapeutic agent in the treatment of various cancers.

特性

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95058-81-4, 103882-84-4
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047849
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122111-03-9
Record name Gemcitabine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122111-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemcitabine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2',2'-difluorocytidine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMCITABINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemcitabine hydrochloride
Reactant of Route 2
Gemcitabine hydrochloride
Reactant of Route 3
Gemcitabine hydrochloride
Reactant of Route 4
Gemcitabine hydrochloride
Reactant of Route 5
Gemcitabine hydrochloride
Reactant of Route 6
Gemcitabine hydrochloride
Customer
Q & A

Q1: How does Gemcitabine Hydrochloride exert its anti-tumor activity?

A1: Gemcitabine Hydrochloride is a nucleoside analog that acts as an anti-metabolite, disrupting DNA synthesis and cell division. [, , , ] After entering cells, it undergoes phosphorylation to become its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). [, ] dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, by depleting deoxyribonucleotide pools. [, ] dFdCTP gets incorporated into DNA strands, causing chain termination and triggering apoptosis (programmed cell death). [, ]

Q2: Does chemotherapy with Gemcitabine Hydrochloride induce resistance mechanisms in cancer cells?

A2: Yes, resistance to Gemcitabine Hydrochloride can emerge through various mechanisms. [, ] One prominent mechanism is the upregulation of nuclear factor-κB (NF-κB), an anti-apoptotic transcriptional regulator. [] Inhibition of NF-κB was found to enhance Gemcitabine Hydrochloride's antitumor activity in a colorectal cancer cell line. []

Q3: What is the molecular formula and weight of Gemcitabine Hydrochloride?

A3: Gemcitabine Hydrochloride has a molecular formula of C9H11F2N3O4.HCl and a molecular weight of 299.66 g/mol. []

Q4: What factors can affect the stability of Gemcitabine Hydrochloride in solution?

A5: Gemcitabine Hydrochloride exhibits good stability under acidic conditions but degrades rapidly in strongly alkaline environments. [, ] Research indicates that it undergoes anomerization in 0.1 N NaOH at 40°C, with approximately 72% of the initial Gemcitabine Hydrochloride remaining after four weeks. [] This anomerization, unusual under basic conditions, has been confirmed through the characterization of the isolated alpha-anomer using NMR and mass spectrometry. []

Q5: What are some strategies for improving the bioavailability and efficacy of Gemcitabine Hydrochloride?

A6: Due to its poor oral bioavailability (9%) and short half-life, various strategies are explored for enhancing Gemcitabine Hydrochloride delivery. [, ] Solid lipid nanoparticles (SLNs) have shown promise in enhancing bioavailability and sustaining drug release. [, , ] Other approaches include liposomal formulations, [, ] polymeric nanoparticles, [, ] and in situ gelling systems. [] These strategies aim to protect the drug from rapid metabolism, improve its pharmacokinetic profile, and achieve targeted delivery to tumor sites.

Q6: How do the physicochemical properties of nanoparticles affect Gemcitabine Hydrochloride encapsulation and release?

A7: Studies comparing Gemcitabine Hydrochloride-loaded liposomes and PLGA nanoparticles revealed that while PEGylated nanoparticles and liposomes can achieve similar sizes (around 200 nm), encapsulation efficiency is significantly impacted by the carrier type. [] PEGylated liposomes demonstrated 1.4 times higher encapsulation efficiency compared to PEGylated nanoparticles. [] This highlights the importance of optimizing formulation variables to achieve desired drug loading and release profiles.

Q7: What are the in vitro and in vivo effects of combining Gemcitabine Hydrochloride with other chemotherapeutic agents?

A8: Studies have explored the synergistic effects of Gemcitabine Hydrochloride with other chemotherapeutic agents. In vitro studies on Panc-1 cells demonstrated that combining Gemcitabine Hydrochloride with the PI3K inhibitor LY294002 and ionizing radiation effectively inhibits cell migration, vasculogenic mimicry (VM) formation, and reduces MMP-2 mRNA expression. [, ] These findings were further supported by in vivo studies using orthotopic Panc-1 xenografts, indicating the potential of this combined therapeutic regimen for pancreatic cancer treatment. [, ]

Q8: Has Gemcitabine Hydrochloride shown efficacy in treating specific types of cancer?

A9: Gemcitabine Hydrochloride is considered a first-line treatment for pancreatic cancer. [] A case report highlights the successful treatment of pancreatic tail cancer with peritoneal carcinosis using Gemcitabine Hydrochloride, resulting in tumor reduction, improved cancer cachexia, and prolonged survival. [] Clinical studies have also demonstrated its efficacy in treating metastatic breast cancer, both as a single agent and in combination with other chemotherapeutic agents. [, ]

Q9: What analytical techniques are commonly employed for the characterization and quantification of Gemcitabine Hydrochloride?

A10: High-performance liquid chromatography (HPLC) is widely used for the determination of Gemcitabine Hydrochloride and its related substances in various matrices. [, , , , , , , ] Other techniques include gas chromatography (GC) for residual solvent analysis, [] ion chromatography for total fluorine determination, [] and potentiometric titration for assay determination. []

Q10: How is the quality of Gemcitabine Hydrochloride for Injection assured?

A11: Quality control measures for Gemcitabine Hydrochloride for Injection include sterility testing, [] bacterial endotoxin testing, [, ] and validation of analytical methods to ensure accuracy, precision, and specificity in characterizing and quantifying the drug and its impurities. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。